molecular formula C9H9BrO2 B580708 6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol CAS No. 1207176-06-4

6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol

Cat. No. B580708
CAS RN: 1207176-06-4
M. Wt: 229.073
InChI Key: WPKCUORKKDOBCK-UHFFFAOYSA-N
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Description

“6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 4-position of the benzofuran may be substituted or unsubstituted .


Chemical Reactions Analysis

Benzofuran derivatives have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves their interaction with various biological targets. For example, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Safety and Hazards

While benzofuran derivatives have many therapeutic applications, they can also be toxic to host cells after long-term administration . It’s important to note that the safety and hazards of a specific compound like “6-Bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol” would depend on various factors including its specific structure, dosage, route of administration, and individual patient factors.

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area will likely focus on developing new benzofuran derivatives with improved therapeutic properties and fewer side effects .

properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKCUORKKDOBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol

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